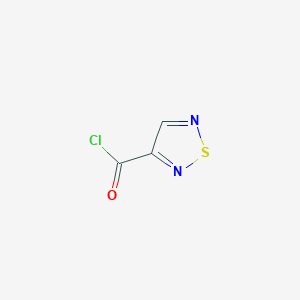

1,2,5-Thiadiazole-3-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,5-Thiadiazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C3HClN2OS and its molecular weight is 148.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1,2,5-Thiadiazole-3-carbonyl chloride

The synthesis of this compound often involves the reaction of thiadiazole derivatives with thionyl chloride or other chlorinating agents. The compound can be obtained through several synthetic routes, including:

- Hurd-Mori Cyclization : This method involves the cyclization of hydrazones or semicarbazones with thionyl chloride to yield substituted thiadiazoles .

- Microwave-Assisted Synthesis : This technique enhances the reaction efficiency and yield by using microwave irradiation to promote the cyclization of precursors into thiadiazole derivatives .

- Ultrasonic-Assisted Synthesis : Utilizing ultrasonic waves can also facilitate the formation of thiadiazole structures with improved yields and reaction times .

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

- Antiviral Activity : Compounds derived from thiadiazoles have shown promising antiviral properties against various viruses, including tobacco mosaic virus (TMV). For instance, certain substituted thiadiazoles demonstrated higher induction activities compared to standard antiviral drugs .

- Anticancer Properties : Research indicates that 1,2,5-thiadiazole derivatives exhibit significant anticancer activity. Some compounds have been shown to selectively target cancer cells with reduced toxicity towards normal cells . In particular, hybrid structures combining thiadiazoles with other functional groups have been developed to enhance their efficacy against specific cancer types.

- Inhibition of Enzymes : Thiadiazole carbamates have been optimized as inhibitors for enzymes such as human ABHD6. These compounds were synthesized and tested for their inhibitory effects, showing promising selectivity and potency against specific targets .

Material Science Applications

Beyond biological applications, 1,2,5-thiadiazole derivatives are also useful in material science:

- Polymer Solvents : 3,4-dichloro-1,2,5-thiadiazole has been utilized as a solvent for polymers like polyvinyl chloride (PVC). It allows for the preparation of self-supporting films by dissolving the polymer and evaporating the solvent .

- Fire Retardants : Certain thiadiazole compounds have been explored for their potential as fire retardants due to their thermal stability and flame-retardant properties .

Case Study: Antiviral Activity Against TMV

A study evaluated the antiviral effects of various 1,2,5-thiadiazole derivatives against TMV. The results indicated that certain compounds exhibited curative rates significantly higher than standard reference drugs.

| Compound | Curative Rate (%) | Induction Activity (%) |

|---|---|---|

| Thiadiazole Derivative A | 60 | 76 |

| Thiadiazole Derivative B | 54.1 | 52.8 |

| Standard Drug (Ninamycin) | 56.1 | 59.3 |

Case Study: Anticancer Activity

In another study focusing on anticancer properties, several thiadiazole derivatives were synthesized and tested against liver carcinoma cells.

| Compound | Toxicity on Cancer Cells | Toxicity on Normal Cells |

|---|---|---|

| Compound 3 | 10-fold more toxic | Low toxicity |

| Compound 12 | 8.7-fold more toxic | Low toxicity |

| Positive Control | 2.6-fold more toxic | Moderate toxicity |

Analyse Chemischer Reaktionen

Hydrolysis to Carboxylic Acid

1,2,5-Thiadiazole-3-carbonyl chloride undergoes hydrolysis under aqueous basic conditions to yield 1,2,5-thiadiazole-3-carboxylic acid. This reaction is driven by the nucleophilic attack of hydroxide ions on the carbonyl carbon, followed by chloride elimination.

Example :

C3HClN2OS+H2ONaOHC3H2N2O2S+HCl

This hydrolysis is analogous to the conversion of nitriles to carboxylic acids under similar conditions, as described in the synthesis of 1,2,5-thiadiazole derivatives .

Amidation Reactions

The carbonyl chloride reacts readily with primary and secondary amines to form substituted amides. This nucleophilic acyl substitution is facilitated by the electron-withdrawing thiadiazole ring, which stabilizes the tetrahedral intermediate.

Key Findings :

-

Reaction with pyrrolidine or morpholine derivatives yields carbamates with inhibitory activity against enzymes such as ABHD6 (α/β-hydrolase domain 6) .

-

Sterically hindered amines require elevated temperatures (e.g., 60–80°C) for efficient conversion .

Table 1: Representative Amidation Reactions

Esterification with Alcohols

The compound reacts with alcohols in the presence of a base (e.g., pyridine) to form esters. This reaction is critical in synthesizing bioactive molecules and materials.

Example :

C3HClN2OS+ROHBaseC3HN2O2SR+HCl

Notable Applications :

-

Conversion to methyl or ethyl esters for use in polymer precursors .

-

Synthesis of alkoxy derivatives (e.g., 3-methoxy-1,2,5-thiadiazole) via reaction with methoxy groups under controlled conditions .

Nucleophilic Substitution at the Thiadiazole Ring

While the carbonyl chloride is the primary reactive site, the thiadiazole ring itself participates in electrophilic substitution under harsh conditions.

Key Observations :

Stability and Decomposition

This compound is sensitive to moisture and heat. Prolonged exposure to humid conditions leads to hydrolysis, while temperatures above 150°C may induce decarboxylation or ring degradation .

Eigenschaften

CAS-Nummer |

30853-22-6 |

|---|---|

Molekularformel |

C3HClN2OS |

Molekulargewicht |

148.57 g/mol |

IUPAC-Name |

1,2,5-thiadiazole-3-carbonyl chloride |

InChI |

InChI=1S/C3HClN2OS/c4-3(7)2-1-5-8-6-2/h1H |

InChI-Schlüssel |

UKPAAHXBYRNTPF-UHFFFAOYSA-N |

SMILES |

C1=NSN=C1C(=O)Cl |

Kanonische SMILES |

C1=NSN=C1C(=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.